Researchers developing HTRA1 inhibitors face challenges sourcing building blocks with optimal lipophilicity and metabolic stability. This compound directly addresses that gap:
• α-CF3 group delivers ACD/LogP 0.41 (vs. -1.18 for alaninamide), enhancing membrane permeability
• β-Amino handle enables rapid diversification via amide coupling or reductive amination
• Single CF3 environment provides sharp 19F NMR signal for metabolic tracing and target engagement studies
Core scaffold in >10 patent families targeting serine proteases. Standard packs: 10 mg to bulk. Custom synthesis available.
Molecular FormulaC4H7F3N2O
Molecular Weight156.11 g/mol
Cat. No.B13158282
⚠ Attention: For research use only. Not for human or veterinary use.
3-Amino-2-(trifluoromethyl)propanamide (CAS 1784133-54-5) is a small, non-chiral, β-amino acid derivative featuring a trifluoromethyl group at the 2-position. With a molecular formula of C₄H₇F₃N₂O and a molecular weight of 156.11 g/mol , this compound serves as a versatile synthetic intermediate. The presence of the primary amine and primary amide functionalities enables its incorporation into more complex molecular architectures, while the trifluoromethyl group imparts distinct physicochemical properties that differentiate it from non-fluorinated analogs. This compound is structurally related to the core of several patent families, including those describing trifluoromethylpropanamide derivatives as HTRA1 inhibitors [1].
[1] Hornsperger, B., Iacone, R., Kuhn, B., Maerki, H.P., Mohr, P. & Reutlinger, M. (2018). Trifluoromethylpropanamide derivatives. U.S. Patent No. US-9980929-B2. Hoffmann-La Roche. View Source
Why Alternatives Cannot Replace This Building Block
In drug discovery and chemical biology, the trifluoromethyl group is not a simple bioisostere for a methyl or hydrogen; it profoundly alters molecular conformation, lipophilicity, metabolic stability, and target engagement. 3-Amino-2-(trifluoromethyl)propanamide provides a precise balance of properties—the α-trifluoromethyl group increases lipophilicity (ACD/LogP = 0.41 ) compared to a non-fluorinated analog like alaninamide (LogP ≈ -1.18 ), while the β-amino group offers a unique synthetic handle absent in simpler trifluoropropanamides. Substituting with a non-fluorinated analog (e.g., 3-amino-2-methylpropanamide) eliminates the beneficial electron-withdrawing effects and metabolic stability conferred by fluorine [1]. Conversely, using a different trifluoromethyl building block lacking the β-amino group forfeits the ability to introduce basic amine functionality for salt formation or subsequent derivatization. The precise positioning of the trifluoromethyl group at the 2-position, combined with the 3-amino handle, makes this compound uniquely suited as a starting material for constructing complex, patentable chemical space, as evidenced by its presence in multiple patent families targeting serine proteases and kinases [2].
[1] Müller, K., Faeh, C. & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. DOI: 10.1126/science.1131943. View Source
[2] Hornsperger, B. et al. (2019). Trifluoromethylpropanamide derivatives as HTRA1 inhibitors. U.S. Patent No. US-10870623-B2. Hoffmann-La Roche. View Source
Quantitative Differentiation Evidence
Lipophilicity Enhancement vs. Non-Fluorinated Analogs
3-Amino-2-(trifluoromethyl)propanamide exhibits a predicted ACD/LogP of 0.41 , which is approximately 1.6 log units higher than the non-fluorinated analog alaninamide (LogP ≈ -1.18) . This substantial increase in lipophilicity is directly attributable to the trifluoromethyl group.
LipophilicityDrug DesignADME
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
0.41 (ACD/LogP)
Comparator Or Baseline
Alaninamide: -1.18 (LogP)
Quantified Difference
ΔLogP ≈ +1.59
Conditions
Predicted using ACD/Labs Percepta Platform v14.00 for target; experimental literature value for comparator
Why This Matters
Higher lipophilicity enhances passive membrane permeability and may improve oral bioavailability or cellular uptake in screening assays.
LipophilicityDrug DesignADME
Molecular Weight and Fluorine Content Comparison
3-Amino-2-(trifluoromethyl)propanamide has a molecular weight of 156.11 g/mol and contains three fluorine atoms, constituting 36.5% of its mass . In contrast, the non-fluorinated analog 3-amino-2-methylpropanamide has a molecular weight of 102.14 g/mol and contains no fluorine .
3-Amino-2-methylpropanamide: 102.14 g/mol, C4H10N2O, 0% F
Quantified Difference
ΔMW = +53.97 g/mol; Δ%F = +36.5%
Conditions
Calculated from molecular formula
Why This Matters
The increased molecular weight and high fluorine content enable distinct detection by mass spectrometry (19F NMR) and provide a unique isotopic signature for metabolic tracing studies.
The trifluoromethylpropanamide core, of which 3-amino-2-(trifluoromethyl)propanamide is a direct analog, is the basis for multiple patent families, including US-9980929-B2 [1] and US-10870623-B2 [2], which claim compounds as HTRA1 inhibitors for ocular diseases. This structural motif is present in >10 distinct patent families from major pharmaceutical companies [3]. Non-fluorinated β-amino amides do not feature in the same patent landscape with comparable breadth.
Intellectual PropertyHTRA1Serine Protease
Evidence Dimension
Patent Representation
Target Compound Data
Core scaffold in >10 patent families
Comparator Or Baseline
Non-fluorinated β-amino amides: sparse or no patent coverage for protease inhibition
Quantified Difference
Not quantifiable
Conditions
Patent database search
Why This Matters
Prioritizing this compound ensures alignment with high-value, commercially relevant chemical space, increasing the likelihood of discovering patentable derivatives.
Intellectual PropertyHTRA1Serine Protease
[1] Hornsperger, B. et al. (2018). Trifluoromethylpropanamide derivatives. U.S. Patent No. US-9980929-B2. Hoffmann-La Roche. View Source
[2] Hornsperger, B. et al. (2019). Trifluoromethylpropanamide derivatives as HTRA1 inhibitors. U.S. Patent No. US-10870623-B2. Hoffmann-La Roche. View Source
[3] PatentHub. Search results for 'Trifluoromethylpropanamide derivatives'. Available at: https://www.patenthub.cn/cpc/list-96166-14.html View Source
Predicted Physicochemical Properties for Process Development
ACD/Labs predicts a density of 1.3±0.1 g/cm³ and a boiling point of 244.4±40.0 °C for 3-amino-2-(trifluoromethyl)propanamide . While these values are predicted and should be confirmed experimentally, they provide a baseline for process development. Comparable non-fluorinated β-amino amides typically exhibit lower boiling points and densities (e.g., 3-amino-2-methylpropanamide predicted BP ~210-230 °C based on structural analogs).
3-Amino-2-methylpropanamide: BP ~210-230 °C (estimated)
Quantified Difference
ΔBP ~ +14-34 °C
Conditions
ACD/Labs Percepta Platform v14.00 predictions
Why This Matters
Higher predicted boiling point and density may influence purification strategies (e.g., distillation vs. chromatography) and storage conditions during scale-up.
Leverage the trifluoromethylpropanamide scaffold as a core building block to synthesize novel HTRA1 inhibitors. The presence of the 3-amino group allows for rapid diversification via amide bond formation or reductive amination, while the α-trifluoromethyl group provides the lipophilicity required for target engagement. This approach is directly supported by the extensive patent literature (e.g., US-10870623-B2) [1], where similar scaffolds have demonstrated activity against HTRA1, a target implicated in age-related macular degeneration.
Synthesis of Fluorinated Peptidomimetics
Incorporate 3-amino-2-(trifluoromethyl)propanamide as a β-amino acid surrogate in peptide sequences. The trifluoromethyl group is known to increase metabolic stability by resisting oxidative metabolism [2], while the β-amino amide backbone is inherently more stable toward proteases compared to α-amino acids [3]. The predicted lipophilicity (LogP 0.41) may also improve membrane permeability of the resulting peptidomimetics compared to those derived from non-fluorinated building blocks.
Development of 19F NMR Probes for Binding Studies
The high fluorine content (36.5% by mass) and presence of a single CF₃ group make this compound an attractive building block for 19F NMR applications . Unlike complex polyfluorinated molecules that yield overlapping signals, the single CF₃ environment provides a sharp, easily interpretable 19F resonance. This can be utilized to monitor metabolic fate or to study protein-ligand interactions in fragment-based drug discovery.
Construction of Targeted Covalent Inhibitor Libraries
The primary amine handle of 3-amino-2-(trifluoromethyl)propanamide can be functionalized with electrophilic warheads (e.g., acrylamides, chloroacetamides) to create targeted covalent inhibitors (TCIs). The trifluoromethyl group not only enhances binding affinity through hydrophobic interactions but also serves as a spectroscopic handle for confirming target engagement via 19F NMR. This dual functionality is not achievable with non-fluorinated β-amino amides.
[1] Hornsperger, B. et al. (2019). Trifluoromethylpropanamide derivatives as HTRA1 inhibitors. U.S. Patent No. US-10870623-B2. Hoffmann-La Roche. View Source
[2] Müller, K., Faeh, C. & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. DOI: 10.1126/science.1131943. View Source
[3] Seebach, D. & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. DOI: 10.1021/ar700263g. View Source
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